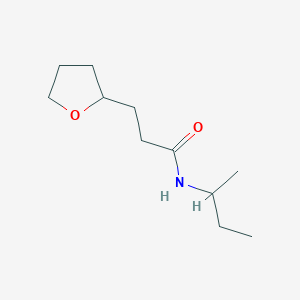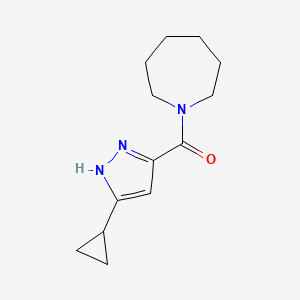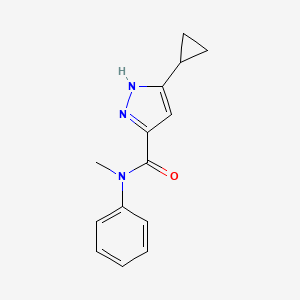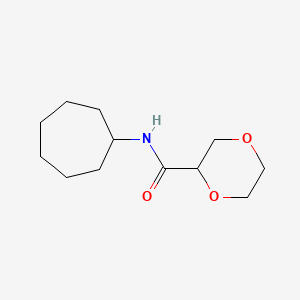
N-butan-2-yl-3-(oxolan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-3-(oxolan-2-yl)propanamide, also known as Pregabalin, is a medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. It was first approved by the FDA in 2004 and has since become a widely prescribed medication. Despite its widespread use, there is still much to learn about its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-butan-2-yl-3-(oxolan-2-yl)propanamide is not fully understood, but it is thought to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. This compound also increases the production of GABA, an inhibitory neurotransmitter that reduces neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, and to increase the production of GABA. This compound has also been shown to reduce the activity of nociceptive neurons in the dorsal horn of the spinal cord, which are involved in pain signaling. In addition, this compound has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-butan-2-yl-3-(oxolan-2-yl)propanamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying pain signaling and anxiety disorders. This compound is also relatively easy to synthesize and has a long half-life, which allows for sustained exposure in experiments. However, this compound has some limitations for lab experiments. It can be expensive to produce, and its efficacy can vary depending on the specific model used.
Zukünftige Richtungen
There are several future directions for research on N-butan-2-yl-3-(oxolan-2-yl)propanamide. One area of interest is the development of more efficient synthesis methods, which could reduce the cost of producing this compound. Another area of interest is the identification of new medical conditions that this compound may be effective in treating. Additionally, there is a need for more research on the long-term effects of this compound use, particularly in patients with pre-existing medical conditions. Finally, there is a need for more research on the specific mechanisms of action of this compound, which could lead to the development of more targeted therapies.
Synthesemethoden
The synthesis of N-butan-2-yl-3-(oxolan-2-yl)propanamide involves the condensation of 3-aminopropionic acid with methylamine and isobutyl acrylate. This reaction produces the intermediate N-methyl-3-(2-methylpropyl)butanamide, which is then cyclized with 2,2-dimethylpropanal and sodium cyanoborohydride to form this compound. This multi-step process has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-3-(oxolan-2-yl)propanamide has been the subject of numerous scientific studies, which have explored its efficacy in treating various medical conditions. One study found that this compound was effective in reducing pain associated with fibromyalgia, while another study found that it was effective in treating diabetic neuropathy. This compound has also been shown to be effective in treating anxiety disorders, with one study finding that it was more effective than placebo in reducing anxiety symptoms.
Eigenschaften
IUPAC Name |
N-butan-2-yl-3-(oxolan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-9(2)12-11(13)7-6-10-5-4-8-14-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURIIPWACIXBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)



![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)







